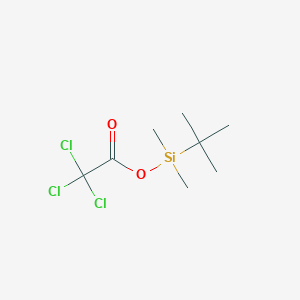
Tert-butyldimethylsilyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyldimethylsilyl trichloroacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H15Cl3O2Si and its molecular weight is 277.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protecting Group for Hydroxyl and Amine Functionalities
TBDMS-Cl is widely recognized for its effectiveness as a protecting group for alcohols and amines. The bulky tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which enhances the selectivity of reactions involving these functionalities.
- Mechanism of Protection : The reaction typically involves the formation of silyl ethers through the reaction of alcohols with TBDMS-Cl, often in the presence of a base such as imidazole or triethylamine. This process allows for the selective protection of hydroxyl groups while leaving other functional groups intact .
- Deprotection : TBDMS groups can be removed under mild acidic conditions or with fluoride sources, making them suitable for multi-step syntheses where selective deprotection is required .
Applications in Organic Synthesis
TBDMS-Cl plays a crucial role in various synthetic pathways, including acylation reactions and the synthesis of complex molecules.
- Acylation Reactions : The compound is utilized to facilitate regioselective acylation across oxirane systems. For instance, it has been employed in the synthesis of triglycerides from diacylglycerol silyl ethers using carboxylic acid anhydrides, yielding high enantiomeric purity and quantitative yields .
- Synthesis of Silyl Ethers : TBDMS-Cl is also instrumental in converting alcohols to their corresponding silyl ethers, which can then be further manipulated to create more complex structures. This application is particularly beneficial in synthesizing compounds with multiple functional groups .
Analytical Chemistry Applications
In analytical chemistry, TBDMS derivatives are crucial for enhancing the detectability of compounds during gas chromatography-mass spectrometry (GC-MS) analysis.
- Derivatization for Analysis : The introduction of TBDMS groups increases volatility and thermal stability, allowing for better separation and identification of analytes. This method has been effectively applied to analyze hydrolysis products of nerve agents, demonstrating its utility in toxicology and environmental monitoring .
Comparative Analysis of TBDMS Applications
The following table summarizes key applications of Tert-butyldimethylsilyl trichloroacetate across different fields:
| Application Area | Description | Benefits |
|---|---|---|
| Protecting Groups | Protects alcohols and amines during multi-step syntheses | Selective reactivity; easy deprotection |
| Organic Synthesis | Facilitates regioselective acylation reactions | High yields; improved stereochemistry |
| Analytical Chemistry | Enhances detectability in GC-MS analysis | Increased volatility; better separation |
Case Study 1: Synthesis of Triglycerides
In a study focused on synthesizing triglycerides from diacylglycerol silyl ethers, researchers utilized TBDMS-Cl to protect hydroxyl groups effectively. The resulting compounds exhibited high yields (>99%) and excellent regioselectivity, showcasing the reagent's efficacy in complex organic transformations .
Case Study 2: Environmental Monitoring
Another significant application involved the derivatization of nerve agent hydrolysis products using TBDMS reagents. This approach allowed for precise identification and quantification through advanced chromatographic techniques, highlighting its importance in environmental safety assessments .
Propiedades
Número CAS |
108613-05-4 |
|---|---|
Fórmula molecular |
C8H15Cl3O2Si |
Peso molecular |
277.6 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H15Cl3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3 |
Clave InChI |
BCRSOMADFWLHEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |
Pictogramas |
Corrosive |
Sinónimos |
tert-butyldimethylsilyl trichloroacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















